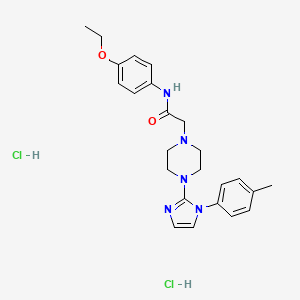

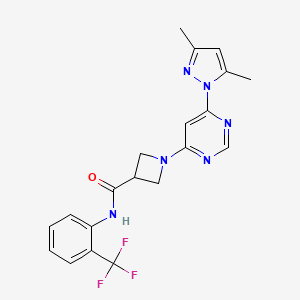

![molecular formula C16H14ClN5OS B2367256 6-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}nicotinamide CAS No. 866011-04-3](/img/structure/B2367256.png)

6-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}nicotinamide, also known as 6-Cl-NMN, is an organic compound belonging to the class of triazole derivatives. It is a derivative of nicotinamide and has been widely studied for its potential applications in the fields of chemistry, biology, and medicine. 6-Cl-NMN is of particular interest due to its ability to act as an inhibitor of enzymes involved in the metabolism of certain drugs, as well as its potential to act as an antioxidant.

Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

Research indicates that certain 1,2,3-triazole compounds exhibit significant antibacterial and antifungal properties. For example, some compounds synthesized through 1,3-dipolar cycloaddition showed promising potency against various bacterial strains, excluding certain fungi like Candida albicans (Wang, Wan, & Zhou, 2010)(Wang, Wan, & Zhou, 2010).

Antiproliferative and Antilipolytic Activities

A series of 1,2,4-triazole derivatives demonstrated potential in cancer treatment and obesity-related conditions. One particular compound showed cytotoxicity in various cancer cells and inhibited pancreatic lipase, suggesting its usefulness in anticancer and antidiabetic applications (Shkoor et al., 2021)(Shkoor et al., 2021).

Anti-Inflammatory Activity

Studies on derivatives of 5-mercapto-3-(4′-pyridyl)-4H-1,2,4-triazol-4-yl-thiosemicarbazide revealed promising anti-inflammatory properties. This was particularly evident when these compounds were synthesized using microwave irradiation methods, which proved superior in terms of yield and environmental impact (Sachdeva et al., 2013)(Sachdeva et al., 2013).

Lipase and α-Glucosidase Inhibition

Some novel heterocyclic compounds derived from 1,2,4-triazoles have been shown to inhibit lipase and α-glucosidase enzymes, suggesting their potential use in managing conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015)(Bekircan, Ülker, & Menteşe, 2015).

Surface Activity and Antimicrobial Properties

Certain 1,2,4-triazole derivatives demonstrate surface activity along with antimicrobial properties. These derivatives can be effectively used as biologically active heterocycles with potential applications in various fields (El-Sayed, 2006)(El-Sayed, 2006).

Anticancer Potential

N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides, a similar class of compounds, have been evaluated for their anticancer properties. Some demonstrated significant anticancer activity, including inhibiting tubulin polymerization, a crucial process in cancer cell division (Kamal et al., 2014)(Kamal et al., 2014).

Propriétés

IUPAC Name |

6-chloro-N-[3-[(2-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5OS/c1-10-4-2-3-5-12(10)9-24-16-20-15(21-22-16)19-14(23)11-6-7-13(17)18-8-11/h2-8H,9H2,1H3,(H2,19,20,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNCAVMTYZHPBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NNC(=N2)NC(=O)C3=CN=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2367173.png)

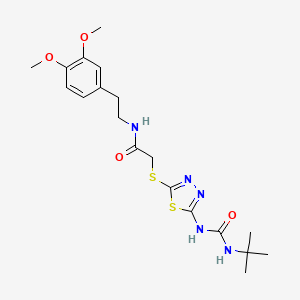

![N-(3-methoxybenzyl)-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxamide](/img/structure/B2367175.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-ethylphenyl)-6-(2-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2367180.png)

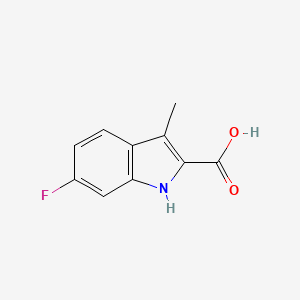

![(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2367182.png)

![Spiro[2.3]hexane-5-sulfonyl chloride](/img/structure/B2367183.png)

![3-ethyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2367184.png)

![2-(2-methylquinazolin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide](/img/structure/B2367185.png)

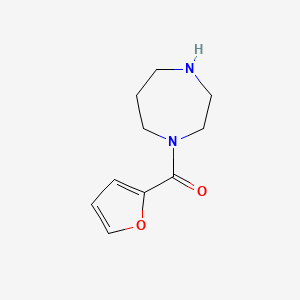

![N-[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2367194.png)